molecular formula C13H12N4OS B5567665 N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

Cat. No. B5567665
M. Wt: 272.33 g/mol
InChI Key: FYQYTFJUWMJHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. This compound is also known as PPHT and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide and its derivatives have been synthesized and characterized in various studies. These compounds, along with similar thiosemicarbazides, have been the subject of extensive research due to their complexation with metals and potential biological activities. For example, El‐Gammal et al. (2012) investigated the synthesis and characterization of Cu(II) complexes with similar thiosemicarbazides, highlighting the versatility of these compounds in forming metal complexes with potential applications in various fields, including material science and biology (El‐Gammal et al., 2012).

Antibacterial Activity

The antibacterial properties of these compounds have been a significant focus. For instance, Bhat et al. (2022) synthesized and characterized N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides and evaluated their antibacterial activity. This study demonstrates the potential of these compounds as effective antibacterial agents, especially against Gram-positive bacteria (Bhat et al., 2022).

Interaction with DNA

Research has also explored the interaction of these compounds with DNA, an important aspect in understanding their potential therapeutic applications. For instance, Muralisankar et al. (2016) studied the interaction of N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide with calf thymus DNA, revealing insights into their biological activities and potential applications in medicine (Muralisankar et al., 2016).

Applications in Sensing and Detection

These compounds have also been utilized in sensing and detection applications. For example, Casanueva Marenco et al. (2012) investigated the use of a derivative of N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a fluorescent sensor for iron detection. This study highlights the versatility of these compounds in analytical chemistry applications, particularly in the development of selective and sensitive sensors (Casanueva Marenco et al., 2012).

properties

IUPAC Name

1-phenyl-3-(pyridine-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-12(10-5-4-8-14-9-10)16-17-13(19)15-11-6-2-1-3-7-11/h1-9H,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQYTFJUWMJHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

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